
Methyl 4-ethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and an ethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethylnicotinate typically involves the esterification of 4-ethylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-ethylnicotinic acid+methanolacid catalystMethyl 4-ethylnicotinate+water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethylnicotinate undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-ethylnicotinic acid.
Reduction: 4-ethyl-3-pyridinemethanol.
Substitution: 4-ethyl-3-bromopyridine.
Scientific Research Applications
Methyl 4-ethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including inflammatory conditions and metabolic disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-ethylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. Additionally, its ester group allows for enhanced penetration through biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Methyl 4-ethylnicotinate can be compared with other nicotinic acid esters, such as Methyl nicotinate and Ethyl nicotinate. While all these compounds share a common nicotinic acid backbone, the presence of different ester groups and substituents can significantly influence their chemical properties and biological activities.
Similar Compounds
Methyl nicotinate: Known for its use as a rubefacient in topical formulations.
Ethyl nicotinate: Similar to Methyl nicotinate but with slightly different pharmacokinetic properties.
Methyl 3-pyridinecarboxylate: Another ester of nicotinic acid with distinct chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis. Further research into its biological activities and mechanisms of action could uncover new therapeutic uses for this compound.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-10-6-8(7)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
AJCMIMQHZRCJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


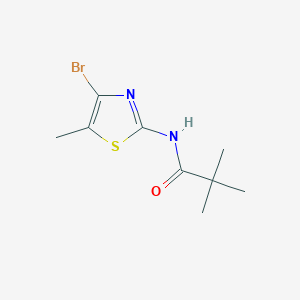
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)

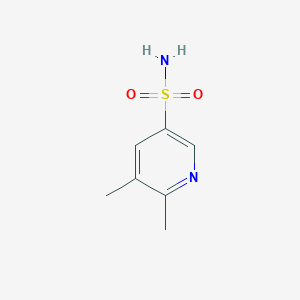

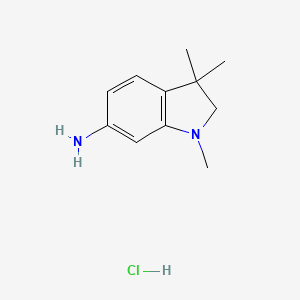

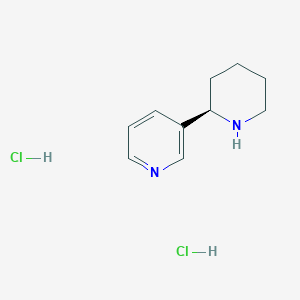
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

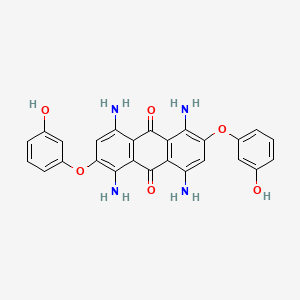

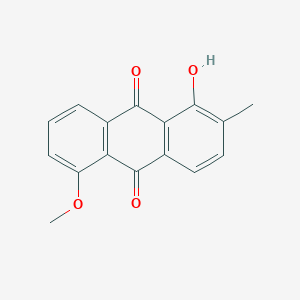
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
